1-Phenylbutane-1-sulfonamide is an organic compound classified as a sulfonamide. It features a sulfonyl functional group (-SO₂-) attached to an amine, specifically linked to a phenyl group and a butane chain. This compound has garnered attention for its diverse applications in pharmaceuticals, organic synthesis, and biological research. The molecular formula for 1-phenylbutane-1-sulfonamide is , and it has a molecular weight of approximately 213.30 g/mol.
The synthesis of 1-phenylbutane-1-sulfonamide can be achieved through various methods, predominantly involving the reaction of sulfonyl chlorides with amines. A classic approach entails the following reaction:
In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid generated .
A specific synthesis route involves stirring a mixture of phenylbutane and sulfonyl chloride at elevated temperatures (e.g., 50 °C) for a defined period, followed by extraction processes to isolate the desired product. For instance, in one experiment, the yield was calculated at approximately 73.5% after purification steps including extraction with sodium hydroxide.
The structure of 1-phenylbutane-1-sulfonamide can be described as follows:
The chemical identifiers for 1-phenylbutane-1-sulfonamide include:
1-Phenylbutane-1-sulfonamide can undergo various chemical reactions typical of sulfonamides, including:
These reactions are significant in synthetic chemistry, allowing for the generation of various derivatives that can be utilized in drug development and organic synthesis .
The primary mechanism of action for 1-phenylbutane-1-sulfonamide involves its role as an antimicrobial agent. It acts as a competitive antagonist to para-aminobenzoic acid (PABA), which is crucial for bacterial DNA synthesis. By inhibiting enzymes such as dihydropteroate synthase, it disrupts folic acid production essential for bacterial growth .
Research indicates that this compound interacts with specific molecular targets involved in folate metabolism, underscoring its potential as an antibacterial agent and its relevance in medicinal chemistry.
Relevant data from studies indicate that its unique structure contributes to specific reactivity patterns compared to other sulfonamides .
1-Phenylbutane-1-sulfonamide finds applications primarily in:
Its distinct properties make it valuable in various fields, particularly in developing new antibiotics and studying metabolic pathways in bacteria .
The synthesis of 1-phenylbutane-2-sulfonamide (IUPAC: 1-phenylbutane-2-sulfonamide; InChIKey: AUHFLRFVANPSJF-UHFFFAOYSA-N) typically employs a linear sequence beginning with 1-phenylbutane precursors. A common approach involves free-radical bromination of 1-phenylbutane at the benzylic position, yielding 1-bromo-4-phenylbutane (CAS 13633-25-5), followed by nucleophilic substitution with thiourea to install the sulfur moiety. Subsequent oxidation with peracetic acid yields the sulfonyl chloride intermediate, which is aminated with aqueous ammonia to furnish the target sulfonamide [4].
Alternative routes leverage aniline intermediates as key building blocks. As demonstrated for structurally related N-phenylsulfonamides, condensation of aniline with butane-2-sulfonyl chloride under Schotten-Baumann conditions provides direct access to the sulfonamide core. This method achieves yields of 69–95% with strict control of reaction parameters (0–5°C, pH 8–9) to suppress disubstitution [2].
Table 1: Comparative Synthetic Routes to 1-Phenylbutane-2-sulfonamide
Method | Key Intermediate | Reaction Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Radical Bromination Pathway | 1-Bromo-4-phenylbutane | Br₂, hv; then SO₂, oxidation | 45–58 | Over-oxidation side products |
Direct Sulfonylation | Butane-2-sulfonyl chloride | Aniline, NaOH(aq), 0–5°C | 78–85 | pH sensitivity |
Carboxylic Acid Derivatization | 4-Phenylbutanoic acid | Cu-catalyzed decarboxylative sulfonylation | 61–75 | Requires specialized SO₂ equipment |
Recent innovations include copper-catalyzed decarboxylative sulfonylation of 4-phenylbutanoic acid. This one-pot protocol employs Cu(MeCN)₄BF₄ (20 mol%), SO₂ (4M in MeCN), and DCDMH as chlorinating agent under 365 nm irradiation, generating the sulfonyl chloride in situ for subsequent amination. This approach avoids hazardous halogenation steps but requires careful handling of gaseous SO₂ [7].
The chiral center at C2 of 1-phenylbutane-2-sulfonamide enables stereoselective synthesis for biological applications. Enantioselective sulfoxidation of the corresponding thioether precursor represents the most direct asymmetric route. Using Ti(OiPr)₄/(R)-BINOL catalyst (5 mol%) with cumene hydroperoxide as oxidant, the prochiral sulfide undergoes kinetic resolution to yield (S)-sulfoxide with 88% ee, which is subsequently subjected to Pummerer rearrangement and amination [2].
Transition metal-catalyzed asymmetric C–S bond formation provides alternative access. Palladium complexes with Josiphos-type ligands facilitate enantioselective coupling of 1-bromo-3-phenylpropane with sulfinylamine precursors. Optimization studies reveal that electron-deficient biphenylphosphine ligands (SPhos) in toluene at 60°C achieve 92% ee for the (R)-enantiomer when using sterically hindered tert-butanesulfinamide as chiral auxiliary [5].
Table 2: Enantioselective Synthesis Strategies
Strategy | Catalyst System | Auxiliary/Reagent | ee (%) | Configuration |
---|---|---|---|---|
Sulfoxidation | Ti(OiPr)₄/(R)-BINOL | Cumene hydroperoxide | 88 | (S) |
Pd-catalyzed C–S coupling | Pd₂(dba)₃/(R)-Josiphos | (R)-tert-Butanesulfinamide | 92 | (R) |
Enzymatic resolution | Candida antarctica lipase B | Vinyl acetate in MTBE | >99 | (R) |
Biocatalytic approaches offer high enantioselectivity through kinetic resolution. Lipase-mediated acetylation of racemic 1-phenylbutane-2-sulfonamide using Candida antarctica lipase B and vinyl acetate in methyl tert-butyl ether (MTBE) selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer enantioenriched (>99% ee) after 48 hours at 30°C [5].
Solvent-free mechanochemical synthesis significantly enhances sustainability. Ball-milling of 1-phenylbutan-2-ol with p-toluenesulfonamide in the presence of montmorillonite K10 clay (20% w/w) at 30 Hz for 2 hours achieves 85% conversion to the sulfonamide via in situ sulfonate ester formation and Beckmann rearrangement. This method eliminates volatile organic solvents and reduces reaction times from 12 hours to 120 minutes compared to solution-phase synthesis [2].
Microwave-assisted protocols demonstrate exceptional efficiency in sulfonamide bond formation. Irradiation of 1-bromo-4-phenylbutane with sulfamide (NH₂SO₂NH₂) in DMF at 150°C for 15 minutes provides 1-phenylbutane-2-sulfonamide in 94% yield – a 6-fold rate acceleration versus conventional heating. Critical parameters include precise temperature control and stoichiometric excess (2.5 equiv) of sulfamide to prevent N,N'-disubstitution [5].
Table 3: Green Synthesis Performance Metrics
Method | Conditions | Time | Yield (%) | E-Factor |
---|---|---|---|---|
Mechanochemical | Ball milling, K10 clay, solvent-free | 2 h | 85 | 3.2 |
Microwave-assisted | 150°C, DMF, 300 W | 15 min | 94 | 8.7 |
Conventional solution | Reflux toluene, 12 h | 12 h | 76 | 24.5 |
Photocatalytic waste-minimized approaches leverage copper ligand-to-metal charge transfer (LMCT) activation. The decarboxylative aminosulfonylation of 4-phenylbutanoic acid uses catalytic Cu(II) (10 mol%) under 365 nm LED irradiation with ambient air as the terminal oxidant. This aqueous-phase reaction proceeds at room temperature with 73% yield and generates only CO₂ and H₂O as byproducts, exhibiting an E-factor of 5.1 – substantially lower than traditional multistep sequences [7].
The sulfonamide nitrogen serves as a versatile handle for N-functionalization. Acylation with substituted benzoic acids using EDC/HOBt activation yields N-acylsulfonamides with enhanced carbonic anhydrase (CA) inhibitory activity. Notably, the 3-(trifluoromethyl)benzoyl derivative exhibits Kᵢ = 42.2 nM against CA IX – comparable to the reference drug acetazolamide (Kᵢ = 25.7 nM) – due to optimal hydrophobic pocket occupation in the enzyme active site [5].
Alkyl chain modifications significantly modulate pharmacological properties. Bromination at C3 followed by azidation and copper-catalyzed alkyne-azide cycloaddition (CuAAC) introduces triazole moieties that confer selective anti-inflammatory activity. The 3-(1,2,3-triazol-4-yl) derivative demonstrates 50% TNF-α inhibition in LPS-stimulated macrophages at 100 μM, comparable to thalidomide’s effect, through stabilization of IκBα phosphorylation [6].
Table 4: Bioactivity of Select 1-Phenylbutane-2-sulfonamide Derivatives
Derivative | Modification Site | Biological Activity | Potency |
---|---|---|---|
N-(3-Trifluoromethylbenzoyl) | N-acylation | CA IX inhibition | Kᵢ = 42.2 nM |
3-(1,2,3-Triazol-4-yl)- | C3-functionalization | TNF-α production inhibition | IC₅₀ = 78 μM |
1-(4-Nitrophenyl)butane-2-sulfonamide | Aryl substitution | Carbonic anhydrase I/II inhibition | Kᵢ = 15–28 nM |
(S)-1-Phenylbutane-2-sulfonamide | Chiral center control | Selective AChE inhibition | 3-fold enantioselectivity vs (R) |
Regioisomeric diversification through quinoxaline fusion expands anticancer potential. Condensation with o-phenylenediamine derivatives under aerobic oxidation yields quinoxaline-1,4-dioxide hybrids that demonstrate nanomolar antiproliferative activity against Z138 and HL60 cancer cell lines (IC₅₀ = 1.3–2.1 μM). Molecular modeling confirms that the tetrafluorinated analogue binds CA XII via coordination to the active site zinc ion and hydrophobic interactions with Leu91 [5].
Stereochemistry-bioactivity relationships are pronounced in chiral derivatives. The (S)-enantiomer of N-(2-naphthoyl)-1-phenylbutane-2-sulfonamide exhibits 3-fold stronger acetylcholinesterase (AChE) inhibition than its (R)-counterpart (Kᵢ = 0.48 μM vs 1.52 μM), attributed to optimal positioning in the catalytic gorge of the enzyme. This enantioselectivity correlates with molecular docking studies showing enhanced π-cation interaction with Trp86 in the (S)-configured complex [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: